

solubility of 2-Amino-5-iodobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-iodobenzoic acid

Cat. No.: B145736

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-Amino-5-iodobenzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-5-iodobenzoic acid** in various organic solvents. Due to its role as a key intermediate in pharmaceutical synthesis, understanding its solubility is crucial for process development, formulation, and quality control. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process. This guide is intended to be a valuable resource for researchers and professionals working with this compound.

Introduction

2-Amino-5-iodobenzoic acid (CAS No: 5326-47-6), also known as 5-iodoanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and an iodine atom on a benzene ring, imparts a specific polarity and reactivity profile that dictates its solubility in different media. This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and diagnostic agents.^[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction

conditions, purification processes (such as crystallization), and the development of suitable analytical methods.

Physicochemical Properties of 2-Amino-5-iodobenzoic Acid

A summary of the key physicochemical properties of **2-Amino-5-iodobenzoic acid** is presented in the table below. These properties influence its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ INO ₂	[2][3]
Molecular Weight	263.03 g/mol	[3]
Melting Point	219-221 °C (decomposes)	[2]
Appearance	White to light yellow crystalline powder	[4]
pKa	~4.59 (Predicted)	[2]

Solubility of 2-Amino-5-iodobenzoic Acid: A Qualitative Overview

Currently, publicly available quantitative data on the solubility of **2-Amino-5-iodobenzoic acid** in a range of organic solvents is limited. However, qualitative descriptions of its solubility have been reported in various chemical and supplier databases. This information provides a foundational understanding of its behavior in different solvent classes.

A summary of the qualitative solubility is provided in the table below:

Solvent	Qualitative Solubility	Reference(s)
Polar Protic Solvents		
Water	Insoluble	[2] [4]
Alcohols (general)	Soluble	[2] [4]
Methanol	Slightly Soluble	[2] [4]
Polar Aprotic Solvents		
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[2] [4]

The amino and carboxylic acid groups contribute to the molecule's polarity, suggesting potential solubility in polar solvents. The presence of the large, non-polar iodinated benzene ring, however, limits its solubility in highly polar solvents like water and enhances it in organic solvents with some degree of polarity. The term "soluble" in alcohols is a general statement; the exact solubility is expected to vary between different alcohols (e.g., methanol, ethanol, isopropanol) due to changes in their polarity and hydrogen bonding capabilities.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is suitable for determining the thermodynamic solubility of **2-Amino-5-iodobenzoic acid**.

Materials and Equipment

- **2-Amino-5-iodobenzoic acid** (purity $\geq 98\%$)
- Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), etc.
- Analytical balance (± 0.1 mg)

- Vials with screw caps (e.g., 4 mL)
- Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
- Syringe filters (0.45 µm, solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- HPLC column suitable for aromatic compounds (e.g., C18 column)

Procedure

4.2.1. Preparation of Saturated Solutions

- Add an excess amount of **2-Amino-5-iodobenzoic acid** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
- After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

4.2.2. Sample Preparation for Analysis

- Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
- Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

- Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

4.2.3. HPLC Analysis

- Develop a suitable HPLC method for the quantification of **2-Amino-5-iodobenzoic acid**. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength. A reversed-phase C18 column is often a good starting point for such aromatic compounds.
- Prepare a series of standard solutions of **2-Amino-5-iodobenzoic acid** of known concentrations in the solvent of interest.
- Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.
- Inject the diluted samples of the saturated solutions into the HPLC system.
- Determine the concentration of **2-Amino-5-iodobenzoic acid** in the diluted samples by comparing their peak areas to the calibration curve.

4.2.4. Calculation of Solubility

Calculate the solubility (S) of **2-Amino-5-iodobenzoic acid** in the respective solvent using the following formula:

$$S \text{ (g/100 mL)} = C \times DF \times 100$$

Where:

- C is the concentration of the diluted sample in g/mL, as determined from the HPLC analysis.
- DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2-Amino-5-iodobenzoic acid**.

Workflow for Solubility Determination

Preparation of Saturated Solution

Add excess 2-Amino-5-iodobenzoic acid to vial

Add known volume of organic solvent

Equilibrate in thermostatic shaker (24-48h)

Allow excess solid to settle

Sampling and Dilution

Withdraw supernatant

Filter through 0.45 μ m syringe filter

Dilute sample with known dilution factor

HPLC Analysis

Inject sample into HPLC system

Prepare and run standard solutions

Quantify concentration using calibration curve

Result Calculation

Calculate solubility (g/100 mL)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for **2-Amino-5-iodobenzoic acid** in organic solvents is not readily available in the public domain, qualitative assessments indicate its solubility in alcohols and slight solubility in DMSO, with insolubility in water. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method. The outlined shake-flask method, combined with HPLC analysis, will enable the generation of accurate and reproducible data, which is critical for informed decision-making in process development and formulation activities. The provided workflow diagram serves as a clear visual aid for the experimental process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- To cite this document: BenchChem. [solubility of 2-Amino-5-iodobenzoic acid in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145736#solubility-of-2-amino-5-iodobenzoic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com